molecular formula C21H24ClFN2O2 B2964194 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide CAS No. 477870-59-0

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide

Cat. No.: B2964194
CAS No.: 477870-59-0
M. Wt: 390.88
InChI Key: ZZJOTYVKOBLDMI-FMIVXFBMSA-N
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Description

(E)-3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide is a synthetic small molecule characterized by its (E)-propenamide backbone, a 2-chloro-6-fluorobenzyloxy-substituted phenyl group, and a dimethylaminopropyl side chain. The chloro-fluoro aromatic substitution pattern is common in compounds targeting enzymes or receptors (e.g., kinase inhibitors or acetylcholinesterase modulators) , while the dimethylamino group may enhance solubility or influence pharmacokinetics .

Properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[3-(dimethylamino)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O2/c1-25(2)14-4-13-24-21(26)12-9-16-7-10-17(11-8-16)27-15-18-19(22)5-3-6-20(18)23/h3,5-12H,4,13-15H2,1-2H3,(H,24,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJOTYVKOBLDMI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C=CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNC(=O)/C=C/C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide, also known by its CAS number 477870-74-9, is a synthetic compound that exhibits potential biological activity, particularly in pharmacological contexts. Its structure includes a propenamide backbone, a phenolic moiety, and a dimethylamino group, which may contribute to its interaction with biological targets.

Chemical Structure

The molecular formula of the compound is C24H21ClFNO2, with a molecular weight of 409.88 g/mol. The presence of halogen substituents (chlorine and fluorine) suggests that the compound may possess unique pharmacological properties compared to other similar compounds.

PropertyValue
Molecular FormulaC24H21ClFNO2
Molecular Weight409.88 g/mol
CAS Number477870-74-9

Research indicates that compounds with similar structures often interact with neurotransmitter transporters, particularly the serotonin transporter (SERT). SERT plays a crucial role in regulating serotonin levels in the synaptic cleft, affecting mood and emotional states. The dimethylamino group in this compound is hypothesized to enhance its binding affinity to SERT, potentially leading to antidepressant effects.

Binding Affinity Studies

Binding assays have been conducted to evaluate the affinity of various analogues at SERT. For instance, structural modifications in related compounds have shown that steric bulk can significantly influence binding affinity. The presence of bulky substituents often decreases binding affinity at SERT, while smaller groups may enhance it .

Antidepressant Potential

Given the structural characteristics of this compound, it is likely that this compound exhibits antidepressant-like activity. Studies on related compounds have demonstrated their ability to modulate serotonin levels effectively .

Neuroprotective Effects

In vitro studies on similar compounds have shown neuroprotective effects against oxidative stress-induced neuronal cell death. For example, derivatives with alkyl chains have demonstrated significant suppression of neuronal death, indicating potential therapeutic applications in neurodegenerative disorders .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study conducted on various analogues synthesized from similar precursors revealed that modifications could lead to enhanced selectivity for SERT over norepinephrine transporter (NET), suggesting a potential for developing targeted antidepressants .
  • Structure-Activity Relationship (SAR) : The SAR studies indicated that specific substitutions at the phenolic ring could significantly alter the pharmacodynamics of these compounds. For instance, replacing certain halogens or modifying alkyl chains resulted in varying degrees of potency and selectivity .
  • In Vivo Studies : Preliminary in vivo studies on related compounds have suggested behavioral improvements in animal models of depression when treated with these agents, reinforcing the hypothesis regarding their antidepressant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or substitution patterns. Below is an analysis of key similarities and differences:

Substituent Analysis of Benzyloxy-Phenyl Derivatives

  • (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (): Similarities: Contains a chloro-fluorobenzyloxy phenyl group and a dimethylamino moiety. Differences: The chloro substituent is at the 3-position (vs. 2-position in the target compound), and the fluorobenzyl group is 3-fluorophenyl (vs. 2-chloro-6-fluorobenzyl). The quinoline core and cyano/ethoxy groups in ’s compound suggest divergent biological targets (e.g., kinase inhibition) compared to the simpler propenamide backbone of the target molecule.

Propenamide/Enamide Derivatives

  • (E,E)-2-(1-[[(3-Chloro-2-propenyl)oxy]imino]butyl)-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one (): Similarities: Shares a propenyloxy group and halogen (chloro) substitution. Differences: The compound is a cyclohexenone derivative with an ethylthio chain, diverging significantly in core structure. Impact: The absence of a dimethylamino chain in this analog may reduce solubility or cellular uptake compared to the target compound .

Dimethylamino-Substituted Compounds

  • 7-(4-(3-(Dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (): Similarities: Incorporates a dimethylamino group linked to a propoxy chain. Differences: The complex spirocyclic core and trifluoromethylpyrimidine substituent indicate a specialized therapeutic target (e.g., oncology or antiviral applications). Impact: The dimethylamino group’s placement on a propoxy chain (vs. propylamide in the target) may alter metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Variations Potential Applications
(E)-3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide Propenamide 2-Chloro-6-fluorobenzyloxy, dimethylaminopropyl Hypothesized enzyme modulation
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)...but-2-enamide () Quinoline 3-Chloro-4-(3-fluorobenzyloxy), dimethylamino Cyano, ethoxy, quinoline core Kinase inhibition
(E,E)-2-(1-[[(3-Chloro-2-propenyl)oxy]imino]butyl)...cyclohexen-1-one () Cyclohexenone 3-Chloro-2-propenyloxy, ethylthio Hydroxy, thioether Unknown
7-(4-(3-(Dimethylamino)-2,2-dimethylpropoxy)...carboxamide () Diazaspirodecanecarboxamide 2,3-Difluorobenzyl, trifluoromethylpyrimidine Spirocyclic core Oncology/antiviral

Key Research Findings and Hypotheses

Substituent Position Effects : The 2-chloro-6-fluoro substitution in the target compound may enhance binding to hydrophobic pockets in enzymes compared to 3-chloro analogs (), as chloro-fluoro ortho/meta arrangements are common in kinase inhibitors .

Role of Dimethylamino Group: The dimethylaminopropyl chain likely improves solubility and membrane permeability, similar to dimethylamino-substituted compounds in and .

Q & A

Basic: What are the key challenges in synthesizing (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide, and how can reaction conditions be optimized for improved yields?

Methodological Answer:
Synthesis challenges include low yields due to steric hindrance from the dimethylamino propyl group and instability of the (E)-configured propenamide moiety. Optimization strategies:

  • Stepwise coupling : Use protected intermediates for the dimethylamino propyl group to prevent side reactions (e.g., alkylation of amines) .
  • Microwave-assisted synthesis : Enhances reaction efficiency for sterically hindered aryl ether formations, as demonstrated in pyridazine derivatization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of the fluorobenzyl ether intermediate .
  • Catalytic systems : Palladium-based catalysts may aid in maintaining stereochemical integrity during propenamide formation .

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the fluorobenzyl group and (E)-configuration via coupling constants (e.g., vinyl protons: J = 15–16 Hz) . 19F NMR identifies electronic effects of the chloro-fluoro substitution .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and detects impurities (<0.5%) using ESI+ mode .
  • HPLC-PDA : Purity analysis with C18 columns (acetonitrile/water gradient) resolves degradation products, particularly hydrolyzed amide bonds .

Basic: What stability considerations are critical during storage and handling of this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert gas (argon) to prevent photooxidation of the propenamide group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dimethylamino propylamide moiety .
  • Temperature : Long-term storage at –20°C minimizes thermal degradation; short-term use at 4°C in anhydrous DMSO .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

Methodological Answer:

  • Scaffold modification : Synthesize analogs with variations in the fluorobenzyloxy group (e.g., substituent position, halogen replacement) to assess electronic/hydrophobic contributions .
  • Docking simulations : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases), guided by PubChem bioactivity data .
  • Biological assays : Test analogs in enzyme inhibition assays (IC50) and cell-based models (e.g., proliferation assays) to correlate structural changes with activity .

Advanced: What in silico strategies can predict the metabolic pathways and toxicity profile of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETlab to identify potential metabolic sites (e.g., N-demethylation of the dimethylamino group) .
  • CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to predict oxidative metabolites .
  • Toxicity profiling : Apply ProTox-II to assess hepatotoxicity risks from reactive intermediates (e.g., epoxides from fluorobenzyl oxidation) .

Advanced: What experimental methods are used to identify biological targets of this compound in drug discovery contexts?

Methodological Answer:

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Thermal shift assays : Monitor protein denaturation (via SYPRO Orange) to identify target stabilization .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries reveal synthetic lethal interactions, narrowing target pathways .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Batch analysis : Compare impurity profiles (via LC-MS) across studies to rule out degradation artifacts .
  • Assay standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What advanced techniques can optimize synthetic routes for scale-up?

Methodological Answer:

  • Continuous flow reactors : Improve yield and safety for exothermic steps (e.g., amide coupling) via precise temperature control .
  • Enzymatic catalysis : Lipases or esterases can enhance stereoselectivity in propenamide formation, reducing racemization .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, catalyst loading) to maximize efficiency .

Advanced: How to design degradation studies to identify stability-linked bioactive metabolites?

Methodological Answer:

  • Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions, followed by LC-HRMS analysis .
  • Cytotoxicity screening : Test degradation products in cell models (e.g., HepG2) to identify toxic metabolites .
  • Stability-indicating methods : Develop UPLC methods with charged aerosol detection (CAD) to quantify non-UV-active degradants .

Advanced: How can researchers assess synergistic effects of this compound with other therapeutic agents?

Methodological Answer:

  • Combinatorial screening : Use high-throughput platforms (e.g., Echo Liquid Handler) to test pairwise combinations across concentration gradients .
  • Synergy scoring : Apply the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI <1 indicates synergy) .
  • Mechanistic studies : Perform transcriptomics (RNA-seq) to identify pathway crosstalk enhanced by combination treatment .

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